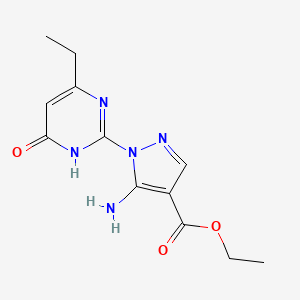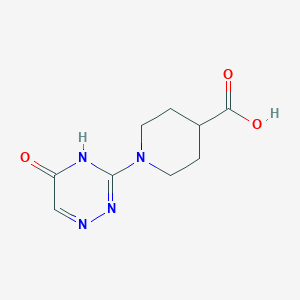
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-ol
Vue d'ensemble
Description
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-ol is a heterocyclic aromatic organic compound that features a pyrimidin-4-ol core substituted with a cyclopropyl group at the 2-position and a thiophen-2-yl group at the 6-position
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of thiophen-2-carboxaldehyde with cyclopropylamine followed by cyclization with guanidine to form the pyrimidin-4-ol core.
Suzuki-Miyaura Cross-Coupling: Another method involves the Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of thiophene and a halogenated pyrimidin-4-ol precursor.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process where reactants are added sequentially under controlled conditions to ensure high yield and purity.
Continuous Flow Chemistry: Continuous flow chemistry can also be employed to enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrimidin-4-ol core to its corresponding amine.
Substitution: Substitution reactions at the pyrimidin-4-ol core can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, often requiring a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: A wide range of functionalized pyrimidin-4-ol derivatives.
Applications De Recherche Scientifique
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead compound in drug discovery, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.
Material Science: Its unique structural properties make it suitable for use in organic electronic materials and as a building block in the synthesis of advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism by which 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine: A structural analog where the hydroxyl group is replaced with an amine group.
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-one: A ketone derivative of the compound.
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-thiol: A thiol derivative where the hydroxyl group is replaced with a thiol group.
Uniqueness: 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-ol is unique due to its combination of a cyclopropyl group and a thiophen-2-yl group, which imparts distinct chemical and biological properties compared to its analogs. Its hydroxyl group also provides additional reactivity and potential for further functionalization.
Propriétés
IUPAC Name |
2-cyclopropyl-4-thiophen-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-10-6-8(9-2-1-5-15-9)12-11(13-10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJHWXSQFVTRNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(E)-2-phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1489683.png)

![5-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489691.png)






